CFTR corrector 17

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

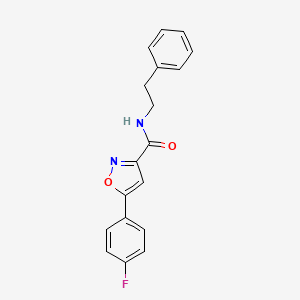

5-(4-fluorophenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-12-16(21-23-17)18(22)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAWWZARPDKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of CFTR Corrector 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, ΔF508, results in a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and therefore does not reach the cell surface to perform its function as a chloride ion channel. This defect leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs. One promising therapeutic strategy for CF is the use of small molecules called "correctors" that can rescue the misfolded ΔF508-CFTR protein and facilitate its trafficking to the cell membrane. This guide provides an in-depth technical overview of the discovery and synthesis of a notable CFTR corrector, C17.

Discovery of CFTR Corrector 17

This compound (C17) belongs to the bithiazole class of compounds and was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that could rescue the function of the ΔF508-CFTR mutant protein. The screening process, pioneered by researchers including Pedemonte, Galietta, and Verkman, laid the groundwork for the discovery of several classes of CFTR correctors. While the initial publications focused on the identification of chemical scaffolds, subsequent optimization led to the development of specific corrector molecules like C17.

High-Throughput Screening Protocol

The primary HTS assay utilized Fischer rat thyroid (FRT) cells stably co-expressing the human ΔF508-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The principle of the assay is based on the quenching of YFP fluorescence by iodide ions. In cells with functional CFTR channels at the plasma membrane, the addition of iodide to the extracellular medium leads to an influx of iodide into the cell, which quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the number of functional CFTR channels at the cell surface.

Experimental Protocol: High-Throughput Screening for CFTR Correctors

-

Cell Culture: FRT cells co-expressing ΔF508-CFTR and YFP-H148Q/I152L are seeded in 96-well or 384-well microplates and cultured until they form a confluent monolayer.

-

Compound Incubation: The cells are incubated with test compounds from a chemical library (typically at a concentration of 10 µM) for 18-24 hours at 37°C. This incubation period allows time for the corrector compounds to rescue the folding and trafficking of newly synthesized ΔF508-CFTR to the cell surface.

-

Assay: After incubation, the cells are washed to remove the test compounds. The activity of the rescued CFTR channels is then stimulated by adding a cocktail of forskolin (B1673556) (a cAMP agonist) and genistein (B1671435) (a potentiator that increases the channel open probability).

-

Fluorescence Measurement: The baseline YFP fluorescence is measured. An iodide-containing solution is then added to the wells, and the rate of fluorescence quenching is monitored using a fluorescence plate reader.

-

Hit Identification: Compounds that significantly increase the rate of iodide influx compared to vehicle-treated control cells are identified as "hits" or potential CFTR correctors.

Synthesis of this compound

The chemical name for this compound is N-(2-phenylethyl)-5-(4-fluorophenyl)isoxazole-3-carboxamide. Its chemical formula is C18H15FN2O2, and its CAS number is 912790-04-6. The synthesis of C17 involves the formation of an isoxazole (B147169) core followed by an amide coupling reaction. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis of N-phenyl-5-carboxamidyl isoxazoles generally involves the coupling of an isoxazole carboxylic acid with an appropriate amine.

Step 1: Synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxylic acid

This intermediate can be synthesized through various methods, a common one being the reaction of a β-ketoester with hydroxylamine.

Step 2: Amide Coupling

The synthesized isoxazole carboxylic acid is then coupled with 2-phenylethanamine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Mechanism of Action and Efficacy

This compound acts as a pharmacological chaperone, aiding in the proper folding of the ΔF508-CFTR protein within the endoplasmic reticulum (ER). This allows the mutant protein to bypass the ER-associated degradation (ERAD) pathway and traffic to the cell surface, where it can function as a chloride channel.

In Vitro and In Vivo Efficacy

The efficacy of C17 has been evaluated in various preclinical models, including human intestinal organoids and in vivo models of muscular dystrophy where it has shown to rescue other misfolded proteins.

| Model System | Mutation | Assay | Efficacy Outcome |

| Human Intestinal Organoids | CFTR-p.Ala455Glu | Forskolin-Induced Swelling (FIS) | Significant increase in swelling, indicating restored CFTR function. |

| LGMD2E/R4 Patient Myotubes | I92T-β-SG | Immunofluorescence and Western Blot | Two-fold increase in total β-sarcoglycan and re-localization to the sarcolemma. |

| LGMD2E/R4 Patient Myotubes | I92T-β-SG | Creatine (B1669601) Kinase Release Assay | Reduced creatine kinase release under hypoosmotic stress, indicating improved sarcolemma integrity. |

Key Experimental Protocols

Ussing Chamber Assay

The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues.

Experimental Protocol: Ussing Chamber Assay

-

Cell Culture: Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable filter supports.

-

Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological salt solution.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this voltage is measured. The Isc is a direct measure of net ion transport across the epithelium.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

A cAMP agonist (e.g., forskolin) is added to stimulate CFTR-mediated chloride secretion.

-

A CFTR potentiator (e.g., genistein or ivacaftor) can be added to maximize the activity of the rescued channels.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to the pharmacological agents is quantified to determine the level of CFTR function.

Iodide Efflux Assay

This is another functional assay to measure CFTR channel activity.

Experimental Protocol: Iodide Efflux Assay

-

Cell Culture and Treatment: Cells expressing the CFTR mutation of interest are cultured in multi-well plates and treated with the corrector compound for 24 hours.

-

Iodide Loading: The cells are incubated with a buffer containing sodium iodide for 1 hour to load them with iodide.

-

Efflux Measurement: The cells are washed to remove extracellular iodide. An iodide-free buffer containing a cAMP agonist is then added to stimulate CFTR-mediated iodide efflux. The appearance of iodide in the extracellular medium over time is measured using an iodide-selective electrode or a fluorescence-based method.

-

Data Analysis: The rate of iodide efflux is calculated and is proportional to the CFTR channel activity.

Conclusion

This compound is a promising small molecule that has demonstrated efficacy in rescuing the functional expression of misfolded proteins, including ΔF508-CFTR and certain sarcoglycan mutants. Its discovery through high-throughput screening and subsequent characterization have provided valuable insights into the potential of pharmacological chaperones for treating cystic fibrosis and other protein-misfolding diseases. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.

The Mechanism of Action of CFTR Corrector C17 in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, ΔF508, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation by the cellular quality control machinery.[1][2] This results in a reduced quantity of functional CFTR channels at the cell surface, leading to defective ion transport and the multisystemic symptoms of CF. CFTR correctors are a class of small molecules that aim to rescue these folding and trafficking defects.[3][4] This technical guide provides an in-depth overview of the mechanism of action of CFTR corrector 17 (C17), a compound that has shown promise in rescuing misfolded proteins. While much of the detailed research on C17 has focused on its efficacy in models of muscular dystrophy by acting on the similarly misfolded α-sarcoglycan protein, its foundational mechanism as a pharmacological chaperone is applicable to its role as a CFTR corrector.[1][5][6]

Core Mechanism of Action: A Pharmacological Chaperone Approach

CFTR corrector C17 is understood to function as a pharmacological chaperone.[6] This mechanism involves direct binding to the misfolded protein, thereby stabilizing its conformation and facilitating its proper folding.[7] This stabilization allows the mutant protein to evade the stringent ER-associated degradation (ERAD) pathway, enabling its trafficking to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[2]

The prevailing hypothesis for the action of correctors like C17 on the ΔF508-CFTR mutant is the stabilization of key domains, particularly the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1), and the interface between them.[4][8] The deletion of phenylalanine at position 508 in NBD1 disrupts critical inter-domain interactions necessary for the native fold of the protein. By binding to a pocket within the protein, C17 is thought to allosterically correct these conformational defects, promoting a more stable, native-like structure.[7][8] This corrected conformation is then recognized as properly folded by the cellular machinery, allowing its egress from the ER.

While the precise binding site of C17 on the CFTR protein has not been definitively elucidated in publicly available literature, it is likely to be within a hydrophobic pocket of the protein, similar to other known CFTR correctors.[8] The action of C17 is not to restore the protein to a completely wild-type conformation and function, but rather to increase the quantity of partially functional channels at the cell surface.[3] For this reason, correctors are often used in combination with potentiators, which act to increase the channel open probability of the CFTR protein that has reached the membrane.

Signaling Pathways in CFTR Folding and Correction

The folding and degradation of CFTR are regulated by complex cellular signaling networks. The unfolded protein response (UPR) is a key pathway that is activated by the accumulation of misfolded proteins in the ER.[9] This can lead to either an increase in the expression of chaperone proteins to aid in folding or, if the stress is prolonged, the initiation of apoptosis. Signaling pathways such as the MAP kinase cascade have been implicated in the regulation of CFTR protein folding and the mechanism of action of corrector molecules.[9] Furthermore, pro-inflammatory signals can exacerbate the degradation of mutant CFTR, highlighting the interplay between cellular stress responses and CFTR processing.[9]

Caption: CFTR protein folding and the intervention point of Corrector C17.

Quantitative Data

While specific quantitative data for the efficacy of C17 on CFTR is not extensively available in the public domain, the following table summarizes the pharmacological profile of C17 from preclinical studies in a murine model of muscular dystrophy.[10] These data provide insights into the drug-like properties of C17.

| Parameter | Value | Species | Notes |

| Distribution | Well-distributed to heart and skeletal muscle | Mouse | C17 is likely metabolized in the small intestine. |

| Elimination | Primarily through feces (unmodified and modified) and urine (modified forms) | Mouse | |

| Persistence | Detectable in muscle 48 hours post-parenteral administration | Mouse | This allows for a reduced dosing frequency in chronic treatment. |

| Chronic Treatment Regimen | 25 mg/kg every 2 days for 5 weeks | Mouse | This regimen resulted in recovery of muscle strength. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CFTR correctors. While these are general protocols, they are directly applicable to the study of C17.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay is a functional measure of CFTR activity and its rescue by correctors.[11][12][13]

Principle: Activation of CFTR by forskolin (B1673556) in intestinal organoids leads to chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is proportional to CFTR function.

Protocol:

-

Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[11]

-

Corrector Incubation: Organoids are pre-incubated with C17 (e.g., 3 µM) for 18-24 hours to allow for the rescue of mutant CFTR.[11][13] A vehicle control (e.g., DMSO) is run in parallel.

-

Assay Initiation: The culture medium is replaced with fresh medium containing forskolin (e.g., 5 µM) and a CFTR potentiator (e.g., 3 µM ivacaftor) to maximize the response.

-

Imaging: Brightfield images of the organoids are captured at time 0 and at regular intervals (e.g., every 10 minutes for 1 hour) using an automated imaging system.

-

Data Analysis: The cross-sectional area of the organoids is measured at each time point. The change in area over time is calculated and normalized to the baseline area. The area under the curve is often used as a measure of total CFTR function.

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

Cell Surface CFTR Expression by ELISA

This biochemical assay quantifies the amount of CFTR protein that has successfully trafficked to the cell surface.[14][15]

Principle: Cells expressing an epitope-tagged version of CFTR (e.g., with a hemagglutinin (HA) tag in an extracellular loop) are used. The amount of CFTR at the cell surface is detected using an antibody against the tag.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transfected with a plasmid encoding HA-tagged ΔF508-CFTR.

-

Corrector Treatment: The cells are treated with C17 or a vehicle control for 16-24 hours.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody against the HA tag at 4°C to prevent endocytosis.

-

Washing: Unbound primary antibody is removed by washing with cold PBS.

-

Secondary Antibody Incubation: The cells are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The signal is proportional to the amount of cell surface CFTR.

Caption: Workflow for quantifying cell surface CFTR expression by ELISA.

Conclusion

This compound represents a promising pharmacological chaperone with the potential to rescue misfolded proteins, including ΔF508-CFTR. Its mechanism of action is predicated on the stabilization of the nascent polypeptide, allowing it to bypass the ER quality control system and traffic to the cell surface. While detailed mechanistic studies and quantitative efficacy data for C17 on CFTR are still emerging, the experimental protocols outlined in this guide provide a robust framework for its further characterization. The continued investigation of C17 and similar corrector molecules is crucial for the development of more effective therapeutic strategies for Cystic Fibrosis and other protein misfolding diseases.

References

- 1. CFTR corrector C17 is effective in muscular dystrophy, in vivo proof of concept in LGMDR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Small Molecules to Correct Defects in CFTR Folding, Maturation, and Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of Cystic Fibrosis Transmembrane Regulator Corrector C17 in Beta-Sarcoglycanopathy—Assessment of Patient’s Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 10. The novel use of the CFTR corrector C17 in muscular dystrophy: pharmacological profile and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correction of CFTR function in intestinal organoids to guide treatment of cystic fibrosis | European Respiratory Society [publications.ersnet.org]

- 14. researchgate.net [researchgate.net]

- 15. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

The C17 Corrector: A Pharmacological Chaperone Approach to Restoring Sarcoglycan Complex Integrity in Sarcoglycanopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sarcoglycanopathies, a subset of limb-girdle muscular dystrophies (LGMD), are debilitating genetic disorders arising from mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These mutations often lead to misfolded proteins that are prematurely degraded by the cell's quality control machinery, resulting in the absence of the entire sarcoglycan complex at the sarcolemma and progressive muscle degeneration. This whitepaper provides a comprehensive technical overview of the C17 corrector, a small molecule initially identified for its role in correcting cystic fibrosis transmembrane conductance regulator (CFTR) protein defects. Emerging research has demonstrated the potential of C17 to be repurposed as a pharmacological chaperone for misfolded sarcoglycan proteins, offering a promising therapeutic strategy for certain forms of sarcoglycanopathy. This document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and presents visual workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Challenge of Sarcoglycanopathies

The sarcoglycan complex is a critical component of the dystrophin-associated protein complex (DAPC), which provides a mechanical link between the intracellular cytoskeleton and the extracellular matrix in muscle cells. This linkage is essential for maintaining sarcolemmal integrity during muscle contraction.[1][2][3][4] The majority of disease-causing mutations in sarcoglycan genes are missense mutations that result in improperly folded, yet potentially functional, proteins.[1][4] These misfolded proteins are recognized by the endoplasmic reticulum-associated degradation (ERAD) pathway and targeted for proteasomal degradation, preventing their trafficking to the cell membrane.[5][6] The absence of a single sarcoglycan subunit often leads to the destabilization and degradation of the entire complex.[5]

Current therapeutic strategies for sarcoglycanopathies are limited, focusing primarily on managing symptoms. Gene therapy presents a potential long-term solution but faces challenges. An alternative approach is the use of pharmacological chaperones, small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking.[7] The CFTR corrector C17 has emerged as a promising candidate in this class for treating sarcoglycanopathies.[5][8]

Mechanism of Action: C17 as a Proteostasis Modulator

The therapeutic rationale for using C17 in sarcoglycanopathies is based on its function as a pharmacological chaperone. It is hypothesized that C17 binds to misfolded sarcoglycan mutants, stabilizing their conformation and allowing them to bypass the ER quality control system.[5][9] This enables the rescued sarcoglycan protein to assemble with its partner subunits to form a complete and functional sarcoglycan complex. This complex can then be trafficked to and integrated into the sarcolemma, restoring its crucial structural role.[3] This mechanism of action represents a novel paradigm for treating genetic diseases caused by protein misfolding, where a single small molecule can potentially correct the underlying cellular defect.[2]

Figure 1: Proposed mechanism of action for the C17 corrector on misfolded sarcoglycan mutants.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have provided compelling evidence for the efficacy of C17 in rescuing sarcoglycan complex expression and function in models of sarcoglycanopathy.

In Vitro Studies

Initial in vitro experiments using cellular models and primary myotubes derived from LGMD patients demonstrated that C17 could effectively rescue mutant sarcoglycan proteins.[5][9] Treatment with C17 led to a dose-dependent increase in the levels of the mutant α-sarcoglycan.[9] Furthermore, the rescued α-sarcoglycan was able to assemble with other sarcoglycan subunits to form a complex that correctly localized to the cell membrane.[9] This restoration of the sarcoglycan complex at the sarcolemma also resulted in a functional improvement, as evidenced by a reduction in membrane fragility under hypoosmotic stress.[6][10] Studies have also shown that C17 is effective in rescuing β-sarcoglycan mutants, suggesting a broader potential application for different types of sarcoglycanopathies.[6][10]

In Vivo Studies in a Murine Model of LGMDR3

The in vivo efficacy of C17 was demonstrated in a "humanized" mouse model of α-sarcoglycanopathy (LGMDR3).[11][12] In this model, the hind-limbs of α-sarcoglycan null mice were transduced with an adeno-associated virus (AAV) expressing the human R98H α-sarcoglycan mutant.[11] Systemic administration of C17 resulted in a significant amelioration of the myopathic phenotype at both the histological and molecular levels.[11]

Table 1: Summary of Quantitative In Vivo Efficacy Data for C17

| Parameter | Vehicle-Treated | C17-Treated | Outcome | Citation |

| α-Sarcoglycan Expression | Low and intracellular | Strong localization at the sarcolemma | Rescue of protein localization | [3] |

| δ-Sarcoglycan Localization | Low and intracellular | Strong co-localization with α-sarcoglycan at the sarcolemma | Restoration of the entire sarcoglycan complex | [3] |

| Muscle Force | Significantly impaired | Fully recovered to the level of healthy mice | Complete functional recovery | [1][2][11] |

| Muscle Histology | Dystrophic features | Clear amelioration of myopathic features | Improved muscle integrity | [11] |

| Body Weight | N/A | 21% increase | Improved overall health | [13] |

| Creatine Kinase Levels | Elevated | Reduced | Decreased muscle damage | [13] |

Note: Specific quantitative values for densitometry and fiber cross-sectional area distribution were not consistently reported across the reviewed literature in a format suitable for direct tabular comparison.

Pharmacological Profile of C17

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and elimination (ADME) profile of C17.[8][14]

Table 2: Summary of C17 Pharmacological Profile

| Parameter | Finding | Implication | Citation |

| Distribution | Well-distributed to relevant organs including skeletal muscle and heart. | The drug reaches its target tissues. | [8][13][14] |

| Metabolism | Likely metabolized in the small intestine into hydrophilic and hydrophobic derivatives. Minimal metabolic transformation compared to other CFTR correctors. | Favorable metabolic profile. | [8][13] |

| Elimination | Primarily through feces (unmodified and modified C17) and a small portion via urine (modified forms). | Clear elimination pathway. | [8][13] |

| Tissue Residence | A quantifiable amount of C17 was detected in treated muscles 48 hours after a single parenteral administration. | Allows for a reduced dosing frequency. | [8][13] |

| Toxicity | No significant signs of toxicity observed in treated mice. Histological analysis showed no cardiac abnormalities, and biochemical tests indicated normal renal function. | Appears to be well-tolerated in preclinical models. | [5][13] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of C17.

Animal Model and C17 Administration

-

Animal Model: An α-sarcoglycan null (sgca-null) mouse model was used.[11] To create a more clinically relevant model, the hind-limbs of newborn pups were "humanized" by intramuscular injection of an AAV1 vector carrying the human α-sarcoglycan sequence with the R98H missense mutation.[5][11]

-

C17 Formulation and Administration: C17, being hydrophobic, was prepared in a vehicle comprising DMSO and the emulsifier Kolliphor EL.[11]

-

Dosing Regimen: Mice were treated with daily intraperitoneal (IP) injections of C17 at a dose of 25 mg/kg for 3 to 5 weeks.[11] An alternative, less frequent dosing regimen of 25 mg/kg every 2 days for 5 weeks has also been shown to be effective.[13]

Figure 2: In vivo experimental workflow for the evaluation of C17 in a humanized mouse model.

Histological and Immunofluorescence Analysis

-

Tissue Preparation: Tibialis anterior (TA) muscles were explanted, frozen in isopentane (B150273) cooled with liquid nitrogen, and sectioned into cryo-sections.[11]

-

Hematoxylin and Eosin (H&E) Staining: Standard H&E staining was performed on muscle cryo-sections to assess general muscle morphology and pathology.[11]

-

Immunofluorescence (IF): Muscle sections were fixed, permeabilized, and blocked. They were then incubated with primary antibodies against α-sarcoglycan and δ-sarcoglycan to assess protein expression and localization. Following primary antibody incubation, sections were washed and incubated with appropriate fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.[3][11]

-

Imaging: Images were captured using a fluorescence microscope, ensuring consistent settings between vehicle and C17-treated samples for accurate comparison.[3][11]

Biochemical Analysis

-

Western Blotting: Total protein lysates were prepared from muscle tissues. Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was blocked and then incubated with a primary antibody against α-sarcoglycan. A housekeeping protein, such as GAPDH, was used as a loading control. Following incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify protein levels.[9][11]

Functional Analysis

-

In Vivo Muscle Force Measurement: The force of the tibialis anterior muscle was evaluated in vivo in anesthetized mice to assess functional recovery.[11]

Future Directions and Conclusion

The preclinical data for the C17 corrector are highly encouraging, demonstrating its potential to rescue the sarcoglycan complex and restore muscle function in a relevant animal model of LGMDR3.[1][11] This represents a significant advancement and a novel therapeutic paradigm for sarcoglycanopathies and potentially other genetic diseases caused by protein misfolding.[2] The favorable pharmacological profile of C17, including its distribution to target tissues and manageable dosing frequency, further supports its development as a therapeutic candidate.[8][13]

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanism of action: While the chaperone-like activity is the leading hypothesis, further studies are needed to understand the exact binding site and the downstream cellular pathways affected by C17.

-

Broadening the scope to other sarcoglycanopathies: Investigating the efficacy of C17 on a wider range of α-, β-, γ-, and δ-sarcoglycan mutations is crucial to define the patient populations that could benefit from this therapy.[15]

-

Long-term efficacy and safety studies: Chronic administration studies are necessary to confirm the long-term safety and durability of the therapeutic effect.

-

Combination therapies: Exploring the potential for synergistic effects by combining C17 with other CFTR correctors or other therapeutic modalities could lead to enhanced efficacy.[16][17][18]

References

- 1. CFTR corrector C17 is effective in muscular dystrophy, in vivo proof of concept in LGMDR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR corrector C17 is effective in muscular dystrophy, in vivo proof of concept in LGMDR3 - VIMM - Veneto Institute of Molecular Medicine [vimm.it]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Preliminary pharmacological study on C17 CFTR corrector related to sarcoglycanopathies [thesis.unipd.it]

- 6. Efficacy of Cystic Fibrosis Transmembrane Regulator Corrector C17 in Beta-Sarcoglycanopathy-Assessment of Patient's Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological chaperones: A promising new treatment for genetic diseases - Canadian Glycomics Network [canadianglycomics.ca]

- 8. The novel use of the CFTR corrector C17 in muscular dystrophy: pharmacological profile and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repairing folding-defective α-sarcoglycan mutants by CFTR correctors, a potential therapy for limb-girdle muscular dystrophy 2D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging therapeutic strategies for sarcoglycanopathy [ouci.dntb.gov.ua]

- 11. CFTR corrector C17 is effective in muscular dystrophy, in vivo proof of concept in LGMDR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Repurposing CFTR corrector to treat muscular dystrophies caused by misfolded α-sarcoglycan | BioWorld [bioworld.com]

- 14. The novel use of the CFTR corrector C17 in muscular dystrophy: pharmacological profile and in vivo efficacy [research.unipd.it]

- 15. Efficacy of Cystic Fibrosis Transmembrane Regulator Corrector C17 in Beta-Sarcoglycanopathy—Assessment of Patient’s Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.unipd.it [research.unipd.it]

- 17. Combined Use of CFTR Correctors in LGMD2D Myotubes Improves Sarcoglycan Complex Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combined Use of CFTR Correctors in LGMD2D Myotubes Improves Sarcoglycan Complex Recovery [ouci.dntb.gov.ua]

The Pharmacological Chaperone C17: A Novel Therapeutic Strategy for Non-CFTR Protein Miskelding Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein misfolding is a central pathogenic mechanism in a wide array of human diseases, extending far beyond cystic fibrosis (CF). The accumulation of misfolded, non-functional proteins can lead to cellular dysfunction and organ damage. While initially developed to correct the misfolded Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the pharmacological chaperone C17 has emerged as a promising therapeutic agent for a selection of non-CFTR protein misfolding diseases. This technical guide provides an in-depth overview of the current research on the application of CFTR corrector 17 (C17) for these conditions, with a focus on Limb-Girdle Muscular Dystrophy type R3 (LGMDR3), Beta-Sarcoglycanopathy (LGMD2E/R4), and Brody myopathy. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows to facilitate further research and drug development in this expanding field.

Introduction: The Promise of Pharmacological Chaperones Beyond Cystic Fibrosis

Protein misfolding diseases are a diverse group of disorders characterized by the failure of proteins to adopt their correct three-dimensional conformation. This can lead to a loss of protein function, the formation of toxic aggregates, and the activation of cellular stress responses, ultimately causing cellular demise. While the most well-known example is cystic fibrosis, caused by mutations in the CFTR gene, numerous other genetic diseases share this fundamental pathogenic mechanism.[1]

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, thereby facilitating their proper folding, trafficking, and function. This compound (C17) is one such molecule, a bithiazole derivative initially identified for its ability to rescue trafficking-defective CFTR mutants.[2] Emerging evidence, however, demonstrates that the therapeutic potential of C17 is not limited to CF.[3] Studies have shown its efficacy in rescuing other misfolded proteins, opening up new avenues for treating a range of currently incurable genetic disorders.[4][5][6] This guide focuses on the preclinical evidence supporting the use of C17 in non-CFTR protein misfolding diseases, providing the technical details necessary for researchers to build upon these foundational findings.

Mechanism of Action: A Putative Proteostasis Modulator

While the precise mechanism of action of C17 in non-CFTR protein misfolding diseases is still under investigation, it is hypothesized to act as a proteostasis modulator.[4] In diseases like LGMDR3, β-sarcoglycanopathy, and Brody myopathy, missense mutations lead to the production of proteins that are recognized as misfolded by the cell's quality control machinery, primarily the endoplasmic reticulum-associated degradation (ERAD) pathway, and are prematurely targeted for degradation by the ubiquitin-proteasome system.[1][7] C17 is thought to intervene in this process by binding to the misfolded protein, stabilizing its conformation, and allowing it to bypass the ER quality control checkpoints. This "corrected" protein can then traffic to its proper cellular location and exert at least partial function.[4][7]

Figure 1: Hypothesized mechanism of C17 as a proteostasis modulator.

Applications in Non-CFTR Protein Miskelding Diseases

Limb-Girdle Muscular Dystrophy R3 (LGMDR3) and Beta-Sarcoglycanopathy (LGMD2E/R4)

Limb-girdle muscular dystrophies are a group of genetic disorders characterized by progressive weakness and wasting of the muscles of the hips and shoulders. LGMDR3 and LGMD2E/R4 are caused by missense mutations in the genes encoding α-sarcoglycan and β-sarcoglycan, respectively.[1][7] These mutations lead to misfolded proteins that are degraded, resulting in the absence of the entire sarcoglycan complex at the muscle cell membrane (sarcolemma) and subsequent muscle fiber damage.[1]

Studies have demonstrated that C17 can rescue misfolded α- and β-sarcoglycan mutants, promoting the reassembly and proper localization of the sarcoglycan complex to the sarcolemma.[1][7] This restoration of the sarcoglycan complex leads to improved sarcolemma integrity and a significant recovery of muscle function in preclinical models.[1]

Brody Myopathy

Brody myopathy is a rare genetic muscle disorder caused by mutations in the ATP2A1 gene, which encodes the fast-twitch skeletal muscle sarcoplasmic reticulum Ca2+-ATPase (SERCA1) pump.[5] Missense mutations in ATP2A1 can lead to a misfolded but catalytically active SERCA1 protein that is prematurely degraded.[5] This results in impaired calcium reuptake into the sarcoplasmic reticulum, leading to delayed muscle relaxation after exercise. C17 has been shown to successfully rescue mutant SERCA1 in both in vitro and in vivo models of Brody myopathy, suggesting its potential as a therapeutic agent for this debilitating condition.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of C17 in non-CFTR protein misfolding diseases.

Table 1: In Vivo Efficacy of C17 in a Mouse Model of LGMDR3

| Parameter | Vehicle-Treated | C17-Treated (25 mg/kg) | Fold Change | Reference |

| Muscle Force (Tibialis Anterior, 100 Hz stimulation) | ~40% of Wild-Type | ~95% of Wild-Type | ~2.4 | [1][2] |

| α-Sarcoglycan Expression (Western Blot) | Low/Undetectable | Significantly Increased | - | [1] |

| Centrally Nucleated Fibers | Increased | Reduced | - | [1] |

| Creatine (B1669601) Kinase Levels | Elevated | Reduced | - | [9] |

| Body Weight Increase (5 weeks) | No significant difference | 21% increase | - | [9] |

Table 2: In Vitro Efficacy of C17 in Cellular Models

| Cell Model | Misfolded Protein | C17 Concentration | Outcome | Reference |

| LGMD2E/R4 Patient Myotubes | I92T-β-Sarcoglycan | 10 µM | Two-fold increase in total β-sarcoglycan | [10] |

| HEK293 cells | R164H-SERCA1 | 10 µM | Rescue of mutant SERCA1 expression | [8] |

| LGMD2D/R3 myotubes | L31P/V247M α-sarcoglycan | Not specified | Protection from creatine kinase leakage | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on C17 for non-CFTR protein misfolding diseases.

In Vivo C17 Treatment in a Mouse Model of LGMDR3

Figure 2: Experimental workflow for in vivo C17 treatment in a mouse model of LGMDR3.

-

Animal Model: sgca-null mice on a C57BL/6 background.[1]

-

AAV Transduction: 1-2 day old pups are injected in each hind-limb with adeno-associated virus serotype 1 (AAV1) carrying the human R98H-α-sarcoglycan sequence.[3]

-

C17 Formulation and Dosing: C17 is dissolved in a vehicle of DMSO and Kolliphor EL. Mice are treated with daily intraperitoneal injections of 25 mg/kg C17 or vehicle for 3 to 5 weeks.[3][11]

-

Outcome Measures:

-

In vivo muscle force measurement: The tibialis anterior muscle force is evaluated in response to nerve stimulation at different frequencies.[2][12]

-

Histology: Muscle cryosections are stained with Hematoxylin and Eosin (H&E) to assess muscle morphology and the percentage of centrally nucleated fibers.[1]

-

Immunofluorescence: Muscle sections are stained for α-, β-, γ-, and δ-sarcoglycan to assess the localization of the sarcoglycan complex at the sarcolemma.[1]

-

Western Blotting: Muscle lysates are analyzed by western blot to quantify the expression levels of sarcoglycan proteins.[1]

-

Toxicity Assessment: Body weight is monitored, and liver and kidney tissues are examined histologically for any signs of toxicity.[13]

-

Cell Culture and Transfection for In Vitro Studies

-

Cell Lines: Human Embryonic Kidney (HEK) 293T cells are commonly used for transient transfection experiments.[14][15] Patient-derived myoblasts can be immortalized and differentiated into myotubes for disease-specific studies.[7]

-

Culture Conditions: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[15]

-

Transfection:

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Prepare a DNA-lipid complex using a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Plasmids encoding the wild-type or mutant protein of interest (e.g., sarcoglycan, SERCA1) are used.[16][17]

-

Add the transfection complex to the cells and incubate for 24-48 hours before treatment with C17.

-

Western Blotting for Protein Expression Analysis

Figure 3: General workflow for Western Blotting analysis.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors.[18]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[19]

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[20]

-

The membrane is incubated with the primary antibody (e.g., anti-sarcoglycan, anti-SERCA1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent.[20]

-

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

Immunofluorescence for Protein Localization

-

Tissue Preparation: Freshly frozen muscle tissue is sectioned at 5-10 µm thickness using a cryostat.[21]

-

Fixation and Permeabilization: Sections are fixed with cold acetone (B3395972) or paraformaldehyde and permeabilized with Triton X-100.[21]

-

Blocking: Sections are blocked with a solution containing serum from the same species as the secondary antibody to reduce non-specific binding.

-

Antibody Staining:

-

Sections are incubated with the primary antibody (e.g., anti-sarcoglycan) overnight at 4°C.

-

After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.[22]

-

-

Imaging: Sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.

SERCA Activity Assay

-

Microsome Isolation: Microsomal fractions containing SERCA1 are isolated from muscle tissue homogenates by differential centrifugation.[1][23]

-

Assay Principle: SERCA activity is measured using a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[4][24]

-

Assay Components: The reaction buffer typically contains CaCl2, ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH.[4]

-

Procedure:

-

The reaction is initiated by the addition of the microsomal fraction to the pre-warmed reaction buffer.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The specific SERCA activity is determined by subtracting the rate of ATP hydrolysis in the presence of a specific SERCA inhibitor, such as thapsigargin (B1683126) or cyclopiazonic acid (CPA).[24]

-

Future Directions and Conclusion

The repurposing of CFTR corrector C17 for non-CFTR protein misfolding diseases represents a promising new therapeutic paradigm. The preclinical data for LGMDR3, β-sarcoglycanopathy, and Brody myopathy are compelling, demonstrating the potential of C17 to rescue misfolded proteins and restore cellular function. However, the scope of C17's efficacy beyond these specific conditions remains to be fully explored.

Future research should focus on:

-

Expanding the therapeutic landscape: Investigating the efficacy of C17 in other protein misfolding diseases, such as certain forms of alpha-1 antitrypsin deficiency, hereditary hemochromatosis, and lysosomal storage disorders like GM1 gangliosidosis, where missense mutations lead to ER-associated degradation.

-

Elucidating the precise mechanism of action: A deeper understanding of how C17 interacts with and stabilizes different misfolded proteins will be crucial for optimizing its therapeutic use and for the rational design of next-generation correctors with improved potency and specificity.

-

Pharmacokinetic and pharmacodynamic studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to determine the optimal dosing regimens and to assess the long-term safety of C17.[23]

-

Clinical translation: Ultimately, the success of C17 as a therapeutic agent will depend on its safety and efficacy in human clinical trials.

References

- 1. assaygenie.com [assaygenie.com]

- 2. treat-nmd.org [treat-nmd.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]

- 5. Statistical analysis of fiber area in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. The novel use of the CFTR corrector C17 in muscular dystrophy: pharmacological profile and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Microsome Isolation from Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated image analysis of skeletal muscle fiber cross-sectional area - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing CFTR corrector to treat muscular dystrophies caused by misfolded α-sarcoglycan | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Culture and transfection of HEK293T cells [protocols.io]

- 15. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 16. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 18. bio-rad.com [bio-rad.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. CST | Cell Signaling Technology [cellsignal.com]

- 21. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunofluorescence signal intensity measurements as a semi-quantitative tool to assess sarcoglycan complex expression in muscle biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Vivo Proof of Concept for C17 in Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo evidence supporting the therapeutic potential of the compound C17 for Limb-Girdle Muscular Dystrophy R3 (LGMDR3), a form of muscular dystrophy caused by mutations in the α-sarcoglycan gene. C17, originally identified as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR), has demonstrated significant efficacy in a murine model of LGMDR3, offering a promising pharmacological chaperone therapy approach.[1][2]

Core Findings

Compound C17 has been shown to rescue the pathological phenotype in a "humanized" mouse model of LGMDR3, where the hind-limbs of α-sarcoglycan null mice express the human R98H-α-sarcoglycan mutant.[2][3] The primary mechanism of action involves the correction of the misfolded mutant α-sarcoglycan, enabling its proper trafficking and assembly into the sarcoglycan complex at the sarcolemma.[1][4] This restoration of the sarcoglycan complex leads to improved muscle fiber integrity and a remarkable recovery of muscle function.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the pivotal in vivo study.

Table 1: Muscle Function Assessment

| Parameter | Wild-Type Control | LGMDR3 Model (Vehicle) | LGMDR3 Model (C17 Treated) | Percentage Recovery |

| Maximal Tetanic Force (mN) | ~450 | ~250 | ~450 | ~100% |

| Specific Force (Force/CSA) | Data not available | Significantly reduced | Restored to wild-type levels | Not specified |

| Force-Frequency Relationship | Normal sigmoidal curve | Rightward shift, reduced peak | Curve shifted back to wild-type position | Fully recovered |

Data are approximated from graphical representations in the source publication. CSA: Cross-Sectional Area.

Table 2: Histological Analysis of Tibialis Anterior Muscle

| Parameter | Wild-Type Control | LGMDR3 Model (Vehicle) | LGMDR3 Model (C17 Treated) |

| Centrally Nucleated Fibers (%) | < 5% | > 60% | Significantly reduced (exact % not provided) |

| Fiber Size Variation | Uniform | High variation, presence of small, regenerating fibers and hypertrophic fibers | More uniform fiber size distribution |

| Fibrosis | Minimal | Increased interstitial fibrosis | Reduction in fibrotic tissue |

| Sarcoglycan Complex Localization | Sarcolemmal | Greatly reduced/absent at sarcolemma | Restored to the sarcolemma |

Table 3: Biochemical Analysis

| Protein | LGMDR3 Model (Vehicle) | LGMDR3 Model (C17 Treated) |

| α-sarcoglycan (mutant) | Low levels, intracellular retention | Increased levels, localized at sarcolemma |

| β-sarcoglycan | Reduced levels at sarcolemma | Restored levels at sarcolemma |

| γ-sarcoglycan | Reduced levels at sarcolemma | Restored levels at sarcolemma |

| δ-sarcoglycan | Reduced levels at sarcolemma | Restored levels at sarcolemma |

Based on immunofluorescence and western blot data from the source publications. Quantitative densitometry data for in vivo studies are not fully available.

Experimental Protocols

Animal Model

-

Strain: Sgca-null mice on a C57BL/6 background.[3]

-

Humanization: Neonatal (1-2 day old) sgca-null mouse pups were injected in the hind-limb muscles (e.g., tibialis anterior) with an Adeno-Associated Virus serotype 1 (AAV1) vector carrying the human α-sarcoglycan (SGCA) cDNA with the R98H missense mutation.[3] This creates a model that mimics the human LGMDR3 condition in the transduced muscles.[3]

Compound Administration

-

Compound: C17 (CFTR corrector)

-

Dose: 25 mg/kg body weight.[3]

-

Formulation: C17 was dissolved in a vehicle solution containing DMSO and Kolliphor EL due to its hydrophobic nature.[3]

-

Route of Administration: Daily intraperitoneal (IP) injections.[3]

-

Treatment Duration: 3 to 5 weeks, starting 7 weeks post-AAV transduction.[3]

Key Experimental Procedures

-

In Vivo Muscle Force Measurement: The anterior crural muscles of anesthetized mice were stimulated electrically via the sciatic nerve, and the isometric force generated by the tibialis anterior muscle was recorded at various stimulation frequencies (force-frequency curve).[3]

-

Histology and Immunofluorescence: Following sacrifice, hind-limb muscles were explanted, cryosectioned, and stained with Hematoxylin and Eosin (H&E) to assess general morphology (e.g., central nucleation, fiber size variation, fibrosis). Immunofluorescence staining was performed using antibodies against α-, β-, γ-, and δ-sarcoglycan to evaluate the localization of the sarcoglycan complex.

-

Biochemical Analysis: Western blotting of muscle lysates was used to determine the total protein levels of the sarcoglycan components.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of C17 Action

Caption: C17 facilitates the proper folding of mutant α-sarcoglycan in the ER.

Experimental Workflow

Caption: In vivo study design for C17 efficacy testing in humanized LGMDR3 mice.

Logical Relationship of Pathophysiology and C17 Intervention

Caption: C17 interrupts the LGMDR3 pathological cascade by correcting protein folding.

References

- 1. Modulation of Protein Quality Control and Proteasome to Autophagy Switch in Immortalized Myoblasts from Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 3. researchgate.net [researchgate.net]

- 4. Preliminary pharmacological study on C17 CFTR corrector related to sarcoglycanopathies [thesis.unipd.it]

CFTR Corrector 17: A Novel Therapeutic Avenue for Sarcoglycanopathies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sarcoglycanopathies, a group of autosomal recessive limb-girdle muscular dystrophies (LGMD), are characterized by progressive muscle wasting and weakness due to mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These mutations often lead to misfolded proteins that are prematurely degraded by the cell's quality control machinery, preventing the formation of the functional sarcoglycan complex at the muscle cell membrane. Recent preclinical evidence has highlighted a promising therapeutic strategy: the use of small molecule correctors, initially developed for cystic fibrosis, to rescue these misfolded sarcoglycan proteins. This guide focuses on CFTR corrector 17 (C17) and its potential as a therapeutic agent for sarcoglycanopathies, providing a comprehensive overview of the underlying molecular mechanisms, experimental evidence, and detailed protocols for preclinical evaluation.

The Molecular Pathogenesis of Sarcoglycanopathies: A Defect in Protein Homeostasis

Sarcoglycanopathies result from mutations in the SGCA, SGCB, SGCG, or SGCD genes, leading to deficiencies in α-, β-, γ-, or δ-sarcoglycan, respectively.[1][2] These four proteins form a subcomplex within the larger dystrophin-glycoprotein complex (DGC) at the sarcolemma.[3] The DGC is crucial for maintaining the structural integrity of the muscle fiber membrane during contraction.[3]

A significant portion of sarcoglycanopathy-causing mutations are missense mutations that result in the production of a full-length but misfolded sarcoglycan protein.[1][3] The cellular quality control system, primarily the endoplasmic reticulum-associated degradation (ERAD) pathway, recognizes these misfolded proteins and targets them for degradation by the proteasome.[3][4] This prevents their proper trafficking to and assembly at the sarcolemma, leading to the absence of a functional sarcoglycan complex and subsequent muscle fiber fragility and degeneration.[3]

Signaling Pathway: The ER-Associated Degradation (ERAD) of Misfolded Sarcoglycans

Mutations in sarcoglycan genes can lead to the production of misfolded proteins that are retained in the endoplasmic reticulum. The ERAD pathway identifies these aberrant proteins and targets them for degradation, preventing their transport to the cell membrane.

This compound: A Proteostasis Modulator with Therapeutic Potential

CFTR correctors are a class of small molecules developed to rescue trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by mutations such as F508del.[5][6] These correctors act as pharmacological chaperones, aiding in the proper folding of the mutated protein and allowing it to escape ERAD and traffic to the cell surface.[5]

This compound (C17) has emerged as a particularly effective compound in preclinical studies of sarcoglycanopathies.[7][8] The proposed mechanism of action for C17 in the context of sarcoglycanopathies is the modulation of cellular proteostasis. By assisting the folding of misfolded sarcoglycan mutants, C17 is thought to prevent their recognition by the ERAD pathway, thereby promoting their assembly into the sarcoglycan complex and their translocation to the sarcolemma.[8]

Logical Relationship: Proposed Mechanism of Action of this compound

This compound is hypothesized to act as a pharmacological chaperone, stabilizing the conformation of misfolded sarcoglycan proteins and allowing them to bypass the ERAD pathway.

Preclinical Evidence for this compound in Sarcoglycanopathies

The therapeutic potential of this compound has been investigated in both in vitro and in vivo models of sarcoglycanopathy, with a primary focus on α-sarcoglycanopathy (LGMDR3) and β-sarcoglycanopathy (LGMDR4).

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from published studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on α-Sarcoglycan Mutants

| Cell Model | α-Sarcoglycan Mutant | C17 Concentration (µM) | Outcome Measure | Result | Reference |

| βγδ-cells | R77C | 10 | α-SG Protein Level | Significant Increase | [8] |

| LGMD2D Patient Myotubes | L31P/V247M | 15 | α-SG Protein Level | Time-dependent Increase | [8] |

| LGMD2D Patient Myotubes | L31P/V247M | 10 | α-SG Protein Level | Statistically Significant Increase | [8] |

Table 2: In Vitro Efficacy of this compound on β-Sarcoglycan Mutants

| Cell Model | β-Sarcoglycan Mutant | C17 Concentration (µM) | Outcome Measure | Result | Reference |

| LGMD2E/R4 Patient Myotubes | I92T | 10 | β-SG Protein Level | Statistically Significant Increase | [7] |

| LGMD2E/R4 Patient Myotubes | I92T | 10 | Sarcolemma Integrity | Reduced Creatine Kinase Release | [7] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of α-Sarcoglycanopathy (LGMDR3)

| Mouse Model | Treatment | Outcome Measure | Result | Reference |

| Humanized R98H-α-SG Mice | C17 (25 mg/kg daily for 3 weeks) | Sarcoglycan Complex at Sarcolemma | Rescue of the complex | [1] |

| Humanized R98H-α-SG Mice | C17 (25 mg/kg daily for 3 weeks) | Muscle Force | Full Recovery | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound for sarcoglycanopathies.

Immunofluorescence Staining of Sarcoglycans in Muscle Biopsies

This protocol is adapted from G. Vattemi et al., 2022, for the semi-quantitative analysis of sarcoglycan expression in muscle cryosections.[9]

Materials:

-

Muscle biopsy cryosections (8 µm)

-

Acetone (B3395972), pre-chilled

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Primary antibodies:

-

Rabbit anti-laminin-α2

-

Mouse anti-α-sarcoglycan

-

Mouse anti-β-sarcoglycan

-

Mouse anti-γ-sarcoglycan

-

Mouse anti-δ-sarcoglycan

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated anti-rabbit IgG

-

Alexa Fluor 594-conjugated anti-mouse IgG

-

-

DAPI-containing mounting medium

-

Humidified chamber

-

Fluorescence microscope with image acquisition software

Procedure:

-

Fix frozen muscle sections with pre-chilled acetone for 3 minutes.

-

Wash the sections three times with PBS for 5 minutes each.

-

Block non-specific binding by incubating the sections with 1% BSA in PBS for 30 minutes at room temperature in a humidified chamber.

-

Incubate the sections with a cocktail of primary antibodies (e.g., rabbit anti-laminin-α2 and one of the mouse anti-sarcoglycan antibodies) diluted in PBS for 2 hours at room temperature.

-

Wash the sections three times with PBS for 5 minutes each.

-

Incubate the sections with a cocktail of corresponding secondary antibodies diluted in PBS for 1 hour at room temperature in the dark.

-

Wash the sections three times with PBS for 5 minutes each.

-

Mount the coverslips using a DAPI-containing mounting medium.

-

Acquire images using a fluorescence microscope, ensuring consistent settings for all samples.

-

Analyze the fluorescence intensity of the sarcoglycan staining at the sarcolemma using image analysis software, normalizing to the laminin-α2 signal.

Experimental Workflow: Immunofluorescence Analysis

Western Blot Analysis for Sarcoglycan Quantification

This protocol is a general guide based on methodologies described for sarcoglycan analysis.[10][11]

Materials:

-

Muscle tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (as in 4.1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize muscle tissue in lysis buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control (e.g., myosin heavy chain or α-actinin).

In Vivo Muscle Function Assessment in Mouse Models

This protocol is based on the methods for in vivo assessment of muscle contractility in mice.[12][13]

Materials:

-

Anesthetized mouse

-

Force transducer/torque motor system

-

Nerve stimulating electrodes

-

Data acquisition system

Procedure:

-

Anesthetize the mouse and place it on a thermostatically controlled platform.

-

Securely fix the knee and ankle to isolate the muscle group of interest (e.g., tibialis anterior for dorsiflexion).

-

Attach the foot to the lever arm of the force transducer.

-

Place stimulating electrodes over the peroneal nerve.

-

Determine the optimal muscle length (Lo) by delivering single twitch stimuli at various muscle lengths and identifying the length that produces maximal twitch force.

-

Measure maximal isometric tetanic force by delivering a train of stimuli at a high frequency (e.g., 150 Hz).

-

To assess susceptibility to injury, perform a series of eccentric contractions by stretching the muscle while it is maximally activated.

-

Record and analyze the force output using the data acquisition system.

Future Directions and Considerations

The preclinical data for this compound in sarcoglycanopathies are highly encouraging, suggesting a novel therapeutic strategy for these devastating diseases. However, several key areas require further investigation before clinical translation can be considered:

-

Broad Applicability: While promising results have been shown for specific α- and β-sarcoglycan mutations, further studies are needed to determine the efficacy of C17 across a wider range of sarcoglycan mutations and in γ- and δ-sarcoglycanopathies.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the pharmacological profile of C17 and to determine optimal dosing regimens.[14]

-

Long-term Efficacy and Safety: Long-term studies in animal models are required to assess the durability of the therapeutic effect and to identify any potential off-target or toxic effects.

-

Mechanism of Action: A more precise understanding of how C17 interacts with and stabilizes misfolded sarcoglycan proteins will be crucial for the development of more potent and specific second-generation correctors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. musculardystrophyuk.org [musculardystrophyuk.org]

- 3. Sarcoglycanopathies: molecular pathogenesis and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficacy of Cystic Fibrosis Transmembrane Regulator Corrector C17 in Beta-Sarcoglycanopathy—Assessment of Patient’s Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repairing folding-defective α-sarcoglycan mutants by CFTR correctors, a potential therapy for limb-girdle muscular dystrophy 2D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunofluorescence signal intensity measurements as a semi-quantitative tool to assess sarcoglycan complex expression in muscle biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplex Western Blotting System for the Analysis of Muscular Dystrophy Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ejh.it [ejh.it]

- 12. In Vivo Assessment of Muscle Contractility in Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. treat-nmd.org [treat-nmd.org]

- 14. The novel use of the CFTR corrector C17 in muscular dystrophy: pharmacological profile and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chemical structure of CFTR corrector 17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of CFTR corrector 17 (C17). The information is intended to support research and development efforts in the field of cystic fibrosis and other protein misfolding diseases.

Chemical Structure and Properties

This compound, also known as C17, is a small molecule compound that has demonstrated efficacy in correcting the trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation.

| Property | Value |

| IUPAC Name | 3-(4-fluorophenyl)-N-(2-phenylethyl)isoxazole-4-carboxamide |

| Molecular Formula | C₁₈H₁₅FN₂O₂ |

| Molecular Weight | 310.32 g/mol |

| CAS Number | 912790-04-6 |

| SMILES | O=C(C1=C(C=NOC1C2=CC=C(F)C=C2)C(=O)NCC3=CC=CC=C3) |

| 2D Chemical Structure |  |

Mechanism of Action

CFTR correctors are a class of drugs that aim to rescue misfolded CFTR proteins, such as the common F508del mutant, which are prematurely recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation. By interacting with the misfolded protein, correctors facilitate its proper folding and subsequent trafficking to the cell membrane, where it can function as a chloride ion channel.

While initially identified as a CFTR corrector, C17 has also been shown to be effective in rescuing other misfolded proteins, such as α-sarcoglycan in Limb-girdle muscular dystrophy R3 (LGMDR3).[1][2][3] This suggests a broader mechanism of action related to cellular protein folding and quality control pathways.

The prevailing mechanism for the degradation of misfolded CFTR involves the ubiquitin-proteasome pathway. Misfolded CFTR is recognized by chaperones and E3 ubiquitin ligases in the ER, leading to its polyubiquitination and subsequent degradation by the proteasome.[4][5][6] CFTR correctors like C17 are thought to intervene in this process by stabilizing the protein structure, thereby preventing its recognition by the degradation machinery.

CFTR Protein Processing and Degradation Pathway

The following diagram illustrates the cellular processing pathway of the CFTR protein and the point of intervention for CFTR correctors.

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.

In Vitro Efficacy on Sarcoglycan Complex in LGMD2E/R4 Myotubes

Limb-girdle muscular dystrophy type 2E/R4 (LGMD2E/R4) is caused by mutations in the SGCB gene, leading to defective β-sarcoglycan (β-SG). C17 has been shown to rescue the expression and localization of the sarcoglycan complex in patient-derived myotubes.

| Treatment | Total β-SG Protein Level (Fold Change vs. Vehicle) | Reference |

| Vehicle (DMSO) | 1.0 | [6] |

| This compound (10 µM) | ~2.0 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the efficacy of this compound.

Western Blotting for CFTR Protein Expression

Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus.[7] An increase in the Band C to Band B ratio indicates improved protein trafficking.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a low-percentage polyacrylamide gel (e.g., 6-8%) suitable for resolving high molecular weight proteins.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities for Band B and Band C using densitometry software.

-

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[8] This assay directly quantifies CFTR-dependent chloride secretion.

Experimental Workflow:

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay is a high-throughput method to assess CFTR function in 3D organoid cultures.[2][9][10] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.

Protocol:

-

Organoid Culture and Plating:

-

Culture patient-derived intestinal organoids in Matrigel domes.

-

Plate organoids in a 96-well plate.

-

-

Corrector Treatment:

-

Treat organoids with this compound or vehicle control for 24-48 hours.

-

-

Assay Preparation:

-

Replace the culture medium with a buffer containing Calcein Green to visualize the organoids.

-

-

Stimulation and Imaging:

-

Add forskolin to the wells to stimulate CFTR-mediated fluid secretion.

-

Acquire images of the organoids at time 0 and at regular intervals for 1-2 hours using a high-content imaging system.

-

-

Analysis:

-

Quantify the change in the cross-sectional area of the organoids over time using image analysis software.

-

Calculate the area under the curve (AUC) to represent the total swelling and, therefore, CFTR function.

-

Synthesis of this compound

Proposed Synthetic Pathway:

Conclusion

This compound is a promising small molecule with the potential to correct protein misfolding defects in cystic fibrosis and other related diseases. This technical guide provides a foundation for researchers to understand its chemical properties, mechanism of action, and methods for its evaluation. Further research into its specific interactions with misfolded proteins and its efficacy in various disease models will be crucial for its potential therapeutic development.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions.

References

- 1. The novel use of the CFTR corrector C17 in muscular dystrophy: pharmacological profile and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. physiologicinstruments.com [physiologicinstruments.com]

- 6. Efficacy of Cystic Fibrosis Transmembrane Regulator Corrector C17 in Beta-Sarcoglycanopathy—Assessment of Patient’s Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of CFTR Corrector 17

Audience: Researchers, scientists, and drug development professionals in the field of Cystic Fibrosis (CF) therapeutics.